N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a phenylthio group, and a pyridin-2-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the phenylthio group: This step might involve the nucleophilic substitution of a halogenated precursor with thiophenol.
Attachment of the pyridin-2-ylmethyl group: This could be done via a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-2-ylmethyl halide.
Acetylation: The final step might involve the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-methylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a benzo[d]thiazole ring, phenylthio group, and pyridin-2-ylmethyl group may result in unique interactions with biological targets or materials applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVXLAPDLWREDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.